6-Bromo-3-methylisoindolin-1-one is a heterocyclic compound classified within the isoindolinone family, characterized by its unique structure and reactivity. Isoindolinones are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a methyl group in the structure of 6-Bromo-3-methylisoindolin-1-one enhances its chemical properties, making it a valuable compound for research and development purposes. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, and is being explored as a pharmaceutical intermediate for new drug development .
The synthesis of 6-Bromo-3-methylisoindolin-1-one primarily involves the bromination of 3-methylisoindolin-1-one. A common method for this synthesis is direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of suitable solvents such as chloroform or carbon tetrachloride. The reaction is typically conducted at room temperature or slightly elevated temperatures to achieve high yields.
In an industrial context, continuous flow processes may be employed to enhance consistency in quality and yield. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, optimizing the production process .
The molecular formula for 6-Bromo-3-methylisoindolin-1-one is , with a molecular weight of 228.07 g/mol. Its structure features a bromine atom at the sixth position and a methyl group at the third position of the isoindolinone ring system.
The compound's structural data can be represented using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular identity and purity .
6-Bromo-3-methylisoindolin-1-one can undergo several types of chemical reactions:
These reactions are facilitated by the compound's unique functional groups, which allow it to participate in diverse synthetic pathways essential for creating more complex molecules.
6-Bromo-3-methylisoindolin-1-one is typically presented as a solid at room temperature. The melting point and solubility characteristics may vary based on purity and specific synthesis methods.
The compound exhibits notable reactivity due to the presence of functional groups that allow it to participate in various chemical reactions. Its stability under standard laboratory conditions makes it suitable for use in organic synthesis .
Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) provide insights into its functional groups and electronic transitions, respectively.
6-Bromo-3-methylisoindolin-1-one has several scientific uses:
The versatility of 6-Bromo-3-methylisoindolin-1-one underscores its significance in both academic research and industrial applications, paving the way for future discoveries in various scientific domains.
Isoindolinones represent a privileged class of nitrogen-containing heterocycles characterized by a fused bicyclic framework consisting of a benzene ring amalgamated with a five-membered lactam ring. This scaffold has evolved from being a structural curiosity to occupying a central position in medicinal chemistry and materials science. The core isoindolinone structure first gained prominence in the mid-20th century with the isolation of natural products such as the cytostatic alkaloid lemoxamine and the antifungal agent pestalotin. These discoveries ignited systematic exploration of synthetic routes to access this pharmacophoric system .
The significance of isoindolinones stems from their exceptional molecular tunability and diverse bioactivity profiles. The bicyclic framework provides three distinct sites for functionalization (positions 3, 4, and 6), enabling precise modulation of electronic and steric properties. This adaptability has facilitated their incorporation into pharmaceuticals targeting neurological disorders (e.g., the anxiolytic pazinaclone), anticancer agents (e.g., the PARP inhibitor talazoparib), and antiviral compounds [9]. Approximately 80% of commercially available small-molecule drugs contain heterocyclic moieties, with isoindolinones featuring prominently among nitrogen-based scaffolds due to their balanced lipophilicity and hydrogen-bonding capacity [9].
Table 1: Evolution of Key Isoindolinone Derivatives in Pharmaceutical Development
Compound | Structural Features | Therapeutic Application | Development Era |
---|---|---|---|
Lemoxamine | Unsubstituted isoindolinone core | Cytostatic activity (natural product) | 1960s |
Pazinaclone | 3,4-Disubstituted isoindolinone | Anxiolytic (GABA modulator) | 1980s |
Talazoparib | 3-Substituted with fused piperazine | PARP inhibitor (anticancer) | 2010s |
6-Bromo-3-methylisoindolin-1-one | C6 bromination, C3 methylation | Synthetic intermediate | Contemporary |
The synthetic evolution of isoindolinones mirrors advances in heterocyclic chemistry. Early methods relied on harsh cyclization conditions (e.g., acid-catalyzed ring closure of phthalimides), limiting functional group tolerance. Contemporary strategies employ transition metal catalysis (e.g., palladium-mediated carbonylative amination) and green chemistry approaches (e.g., ultrasonic-assisted synthesis), enabling efficient construction of complex derivatives under milder conditions . This methodological progression has transformed isoindolinones from laboratory curiosities into versatile platforms for drug discovery, where their rigid conformation enhances target selectivity while maintaining metabolic stability [9].
6-Bromo-3-methylisoindolin-1-one (CAS 1629018-50-3; C₉H₈BrNO; MW 226.07) has emerged as a pivotal building block for constructing structurally diverse isoindolinone libraries. Its molecular architecture features two strategic synthetic handles: a bromine atom at the C6 position and a methyl group at the N3 position. The bromine substituent activates the aromatic ring toward regioselective metal-catalyzed cross-coupling reactions, while the N-methyl group enhances solubility and modulates electronic properties of the lactam carbonyl [1] [2] [3].
Table 2: Strategic Reactivity Sites in 6-Bromo-3-methylisoindolin-1-one
Position | Functional Group | Reaction Types | Electronic Influence |
---|---|---|---|
C6 | Bromine | Suzuki-Miyaura, Stille coupling, Buchwald-Hartwig amination | Ortho-directing for metal insertion; electron-withdrawing |
N3 | Methyl group | Dealkylation, radical functionalization | Electron-donating to carbonyl; steric shielding |
C1 | Carbonyl oxygen | Nucleophilic addition, reduction | Hydrogen-bond acceptor |
C7 (adjacent to Br) | Hydrogen | Electrophilic substitution (post-coupling) | Activated toward halogenation/nitration |
The synthetic utility of this compound is demonstrated in several critical transformations:
The compound’s physicochemical profile (LogP 1.98–2.25; TPSA 29.1 Ų; H-bond donors/acceptors: 1/1) balances lipophilicity and polarity, making it particularly valuable in medicinal chemistry optimization [2] [3]. Recent applications include its use as an intermediate in synthesizing:
Synthetic Advantages:
Handling requires standard precautions for organobromine compounds (GHS07 warning; H302/H315/H319 hazard statements), with recommended PPE including nitrile gloves and eye protection [3]. The compound’s versatility is further enhanced by its compatibility with modern green chemistry approaches, including ultrasound-assisted reactions (35–40 kHz) that improve cyclization yields by 15–30% compared to thermal methods . This combination of strategic reactivity and practical handling has established 6-bromo-3-methylisoindolin-1-one as a cornerstone in contemporary heterocyclic library expansion, accelerating the discovery of novel bioactive isoindolinones.
Table 3: Key Derivatives Synthesized from 6-Bromo-3-methylisoindolin-1-one
Derivative Class | Synthetic Method | Application Focus | Reference |
---|---|---|---|
6-Aryl-3-methylisoindolinones | Suzuki-Miyaura coupling | Kinase inhibitor cores | [5] |
6-Alkynyl-3-methylisoindolinones | Sonogashira reaction | Fluorescent probes | |
Spiro[isoindolinone-pyrrolidines] | 1,3-Dipolar cycloaddition | Anticancer screening | [9] |
6-Amino-3-methylisoindolinones | Buchwald-Hartwig amination | HDAC inhibitors | [5] |
C3-Functionalized derivatives | Anion alkylation | Neurotransmitter analogs | [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7